~500-Fold Higher Biochemical Potency for G9a Compared to the First-Generation Inhibitor BIX01294
UNC 0631 inhibits recombinant G9a with an IC₅₀ of 4 nM, representing a >425-fold improvement over the first-generation inhibitor BIX01294 (IC₅₀ = 1.7–2.7 µM) . This potency gain translates directly to more effective target engagement at lower compound concentrations, reducing the risk of off-target effects associated with high micromolar dosing [1].
| Evidence Dimension | G9a enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 4 nM |
| Comparator Or Baseline | BIX01294: 1.7–2.7 µM (1700–2700 nM) |
| Quantified Difference | 425–675 fold higher potency |
| Conditions | Recombinant G9a enzyme assay (SAHH-coupled or radioactive methyltransferase format) |
Why This Matters
Procurement of UNC 0631 over BIX01294 ensures >400-fold higher target engagement at equivalent concentrations, minimizing nonspecific cytotoxicity and improving assay signal-to-noise.
- [1] Liu F, Barsyte-Lovejoy D, Allali-Hassani A, et al. J Med Chem. 2011;54(17):6139-50. View Source
